

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Super-Resolution Microscopy

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

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Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye ideal for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).[1][2][3] Its alkyne group allows for covalent labeling of azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][5] The presence of two sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and other biological targets in aqueous environments without the need for organic co-solvents.[1][2] This document provides detailed application notes and experimental protocols for the use of **diSulfo-Cy3 alkyne** in super-resolution imaging.

Photophysical & Chemical Properties

diSulfo-Cy3 alkyne exhibits spectral properties analogous to the well-established Cy3 fluorophore.[6] Its key characteristics are summarized in the table below, providing essential data for designing imaging experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	548 - 555 nm	[1][7][8]
Emission Maximum (λ_{em})	566 - 572 nm	[1][7][8]
Molar Extinction Coefficient	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][7]
Fluorescence Quantum Yield (Φ)	~0.15	[7]
Molecular Weight	~675.8 - 761.92 g/mol	[1][7]
Solubility	Water, DMSO, DMF	[1][7]

Note: The exact molecular weight may vary slightly depending on the counter-ion.

Key Applications in Super-Resolution Microscopy

diSulfo-Cy3 alkyne is a versatile tool for super-resolution imaging, primarily utilized in:

- **dSTORM (direct Stochastic Optical Reconstruction Microscopy):** In dSTORM, single fluorophores are induced to photoswitch between a fluorescent "on" state and a dark "off" state. The localization of individual molecules allows for the reconstruction of a super-resolved image. Cy3 derivatives can be used in dSTORM, often in combination with other fluorophores for multicolor imaging. For optimal performance, a specific imaging buffer containing a thiol and an oxygen scavenger system is required to facilitate the photoswitching.[9][10]
- **STORM (Stochastic Optical Reconstruction Microscopy):** In some STORM modalities, Cy3 can act as an "activator" fluorophore when paired with a "reporter" dye (like Alexa Fluor 647/Cy5). The activator dye helps to control the photoswitching of the reporter dye.[9][11][12]
- **DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography):** This technique relies on the transient binding of a fluorescently labeled short DNA strand ("imager") to a complementary "docking" strand conjugated to the target molecule. The "blinking" is achieved through the binding and unbinding events. The choice of dye in DNA-PAINT is critical for achieving high localization precision, and Cy3B (a Cy3 variant) has been identified as a well-performing dye for this application.[13][14][15]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with diSulfo-Cy3 Alkyne via CuAAC

This protocol describes the general procedure for labeling azide-modified proteins or nucleic acids with **diSulfo-Cy3 alkyne** using a copper-catalyzed click reaction.

Materials:

- **diSulfo-Cy3 alkyne**
- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Sodium ascorbate (freshly prepared)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (for preparing stock solutions)

Procedure:

- Prepare Stock Solutions:
 - **diSulfo-Cy3 alkyne**: Prepare a 10 mM stock solution in anhydrous DMSO.
 - Azide-modified biomolecule: Dissolve in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
 - Copper(II) sulfate: Prepare a 50 mM stock solution in water.
 - THPTA/TBTA: Prepare a 100 mM stock solution in DMSO.
 - Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.

- Labeling Reaction:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with **diSulfo-Cy3 alkyne**. A molar excess of the dye (e.g., 2-5 fold) over the biomolecule is recommended.
 - Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 2.5 mM.
 - Add CuSO₄ to a final concentration of 50 μM.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general workflow for preparing cells labeled with **diSulfo-Cy3 alkyne** for dSTORM imaging.

Materials:

- Cells cultured on high-precision glass coverslips (#1.5H)
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.1% in PBS (for permeabilization)
- Bovine Serum Albumin (BSA), 5% in PBS (for blocking)
- Primary antibody (if performing immunofluorescence)
- Azide-conjugated secondary antibody

- **diSulfo-Cy3 alkyne** labeled molecule or direct labeling reagents from Protocol 1
- dSTORM imaging buffer

dSTORM Imaging Buffer Recipe (GLOX-based):

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water
- GLOX solution: 14 mg glucose oxidase, 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A (store at 4°C for up to 1 week)
- 1 M Cysteamine (MEA) solution: 77 mg MEA in 1 mL 0.25 N HCl (adjust pH to 7.5-8.5; store at 4°C for 1-2 weeks or frozen)[9]

Final Imaging Buffer (prepare fresh):

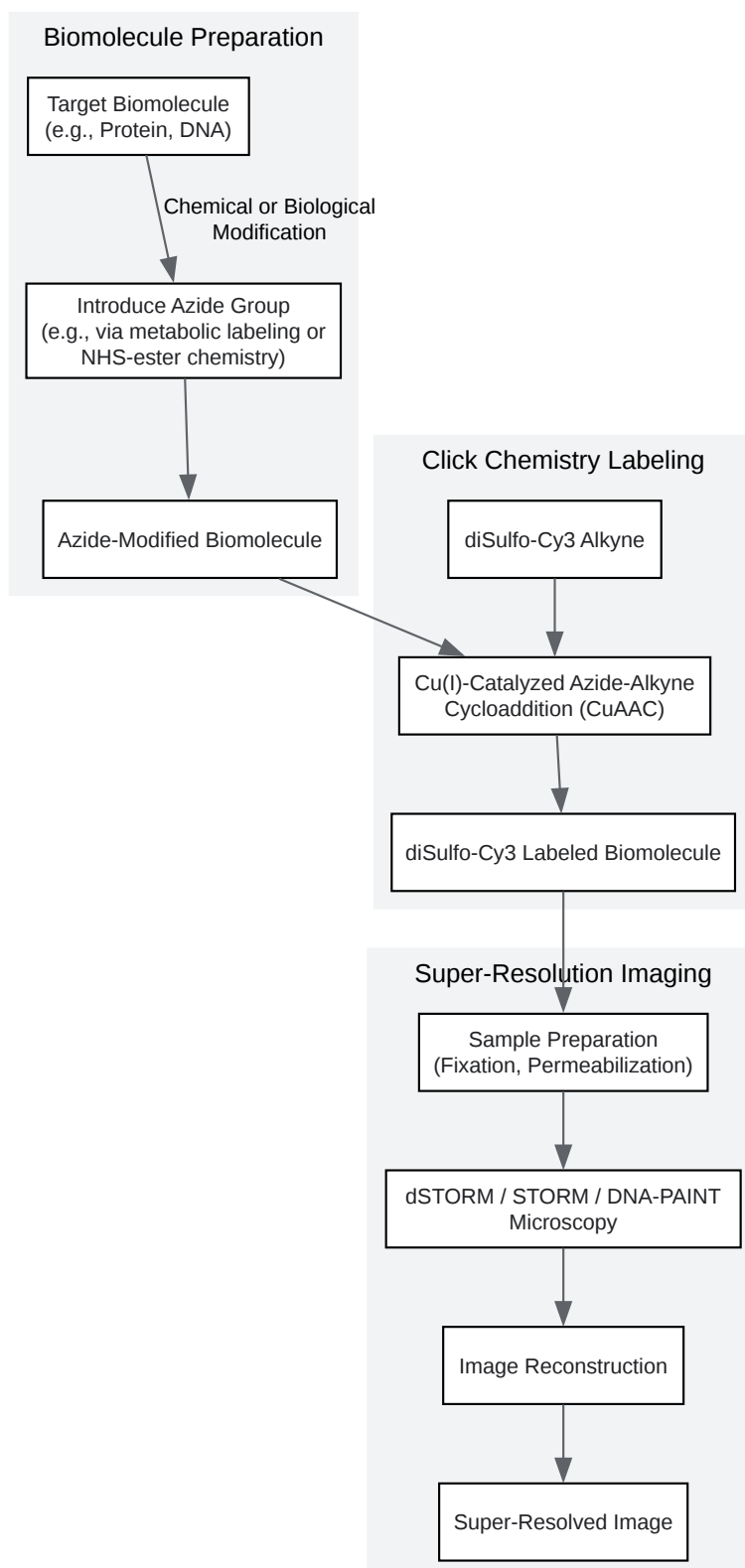
- 900 μ L Buffer B
- 100 μ L of 1 M MEA stock solution (final concentration 100 mM)
- 10 μ L of GLOX solution[11]

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.
 - (Optional) Quench autofluorescence by incubating with 0.1% sodium borohydride in PBS for 7 minutes, followed by three washes with PBS.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash cells three times with PBS.

- Blocking and Antibody Incubation (for Immunofluorescence):
 - Block non-specific binding sites with 5% BSA in PBS for 1 hour.
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.
 - Wash three times with PBS.
 - Incubate with the azide-conjugated secondary antibody diluted in blocking buffer for 1 hour.
 - Wash three times with PBS.
- Click Chemistry Labeling:
 - Prepare the click reaction mix as described in Protocol 1, but with lower concentrations suitable for cellular labeling (e.g., 1-2.5 μM Sulfo-Cy3 azide, 5 mM CuSO_4 , and 50 mM ascorbic acid in PBS).[16]
 - Incubate the cells with the reaction mix for 30-40 minutes at room temperature, protected from light.[16]
 - Wash the cells thoroughly with PBS (at least three times).
- dSTORM Imaging:
 - Mount the coverslip on a microscope slide with a drop of dSTORM imaging buffer.
 - Seal the coverslip to prevent buffer evaporation.
 - Image the sample on a dSTORM-capable microscope. Use a 561 nm laser for excitation of diSulfo-Cy3.
 - Acquire a series of thousands of images (frames) to capture the stochastic blinking of the fluorophores.
 - Process the raw data using appropriate localization software to reconstruct the super-resolution image.

Visualizations



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Figure 1: Experimental workflow for super-resolution microscopy.

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

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